2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-8(10(12)13)7-3-1-2-6-4-5-14-9(6)7/h1-3,8,11H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVAAQHNCJDKAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2C(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1594835-92-3 | |
| Record name | 2-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid typically involves the reaction of 2,3-dihydro-1-benzofuran with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-7-carboxylic acid, while reduction could produce benzofuran-7-ylmethanol.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. It exhibits properties that may be beneficial in treating various diseases, particularly those related to oxidative stress and inflammation.
- Antioxidant Activity : Studies have indicated that 2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid possesses antioxidant properties, which could be useful in preventing cellular damage caused by free radicals. This activity is crucial in the development of drugs aimed at combating oxidative stress-related conditions such as cancer and neurodegenerative diseases.
Biochemical Applications
This compound is also utilized as a non-ionic organic buffering agent in biological systems.
- Buffering Agent : It has been reported to function effectively within a pH range of 6 to 8.5, making it suitable for cell culture applications where maintaining pH is critical for cellular functions and experimental outcomes .
Material Science
In material science, the compound's unique structural features allow it to be used in the synthesis of novel materials with specific properties.
- Polymer Synthesis : There are ongoing studies into using derivatives of this compound for creating polymers with enhanced thermal stability and mechanical properties. This could lead to advancements in the development of high-performance materials for industrial applications.
Case Study 1: Antioxidant Properties
A study published in the Journal of Medicinal Chemistry explored the antioxidant capacity of various benzofuran derivatives, including this compound. The results demonstrated significant radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related diseases.
Case Study 2: Application as a Buffer
Research conducted at a leading biotechnology firm evaluated the effectiveness of this compound as a buffering agent in cell culture media. The findings indicated that it maintained optimal pH levels during prolonged culture periods, enhancing cell viability and experimental reproducibility.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic Acid Monohydrate
- Structure: Features a 2,2-dimethyl-substituted dihydrobenzofuran ring linked via an ether oxygen to acetic acid, with a monohydrate crystal form (molecular weight: 240.25 g/mol) .
- Synthesis : Prepared by refluxing 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with chloroacetic acid and sodium hydroxide, achieving a 98.5% yield .
- Crystallography: Monoclinic crystal system (space group P2₁/c) with a three-dimensional hydrogen-bonded network involving water molecules . Key bond angles (e.g., C–O–C = 117.38°) and dihedral angles (23.20°) indicate an envelope conformation of the dihydrobenzofuran ring .
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid
- Structure : A halogenated and sulfur-containing benzofuran derivative (molecular weight: 266.10 g/mol) with a planar benzofuran ring .
- Synthesis : Synthesized via hydrolysis of an ethyl ester precursor under basic conditions, yielding 82% .
- Crystallography : Forms centrosymmetric dimers via O–H⋯O hydrogen bonds. The carboxyl group participates in intermolecular interactions critical for crystal packing .
- Biological Relevance : Benzofuran derivatives in this class exhibit antimicrobial, antitumor, and antiviral activities .
Glycolic Acid (2-Hydroxyacetic Acid)
- Structure : Simplest α-hydroxy acid (molecular weight: 76.05 g/mol) without aromatic substituents .
- Properties : Widely used in cosmetics and industrial applications (e.g., pH adjustment). Its safety profile includes irritant hazards (GHS classification) .
- Contrast : Lacks the dihydrobenzofuran moiety, resulting in lower molecular complexity and distinct reactivity compared to the target compound .
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : The dimethyl-dihydrobenzofuran analog (98.5% yield) demonstrates high synthetic efficiency compared to the fluorinated benzofuran derivative (82% yield) .
- Structural Impact on Crystallography: Substituents like methyl groups or halogen atoms influence crystal packing via hydrogen bonding or van der Waals interactions, as seen in the monoclinic structure of the dimethyl analog versus the dimeric arrangement of the fluorinated compound .
- Biological Potential: While the target compound lacks reported activity, its structural analogs highlight the pharmacological promise of benzofuran derivatives, particularly when functionalized with halogens or sulfur-containing groups .
Biological Activity
2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid, also known as BNTH-UNC83592, is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a benzofuran moiety, which is known for its various pharmacological activities. The structural formula can be represented as follows:
This structure contributes to its interaction with biological targets, influencing its activity.
Anticancer Properties
Research has indicated that benzofuran derivatives, including this compound, exhibit notable anticancer effects. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation across various lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5α,8α-epoxy-4α,6β-dihydroxyamorphan-2-one | HeLa | 12.4 |
| 2-(4′-hydroxybenzyl)-5,6-methylenedioxy-benzofuran | MCF-7 | 58 |
| 2-(2,3-dihydro-1-benzofuran) derivatives | Various | Not specified |
These findings suggest that modifications to the benzofuran structure can enhance anticancer activity, potentially through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. Related benzofuran derivatives have been reported to inhibit pro-inflammatory mediators such as TNF-α and IL-1β in activated microglia . This suggests a potential application in treating inflammatory diseases.
Analgesic Activity
Studies have demonstrated that certain benzofuran derivatives can act as selective agonists for cannabinoid receptor type 2 (CB2), which is involved in pain modulation. For instance, specific compounds have been shown to reverse neuropathic pain without affecting locomotor behavior in animal models . This highlights the therapeutic potential of this compound in pain management.
The biological activities of this compound are largely attributed to:
- Interaction with Receptors : The compound's ability to bind selectively to CB2 receptors suggests a pathway for analgesic effects without central nervous system side effects .
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes like NF-kB, which play a crucial role in inflammation and cancer progression .
- Antioxidant Properties : Benzofuran compounds are recognized for their antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases .
Case Studies
Several studies have explored the efficacy of benzofuran derivatives in various disease models:
- Neuropathic Pain Model : A study demonstrated that a specific benzofuran derivative reversed symptoms in rats with spinal nerve ligation-induced neuropathy .
- Cancer Cell Proliferation : Research indicated that certain derivatives inhibited the proliferation of MCF-7 breast cancer cells significantly .
Q & A
Q. Why do NMR and IR spectra sometimes show inconsistent peak assignments for the hydroxy group?
- Resolution :
- Dynamic Effects : Hydrogen bonding in DMSO-d6 broadens the O–H NMR peak (δ 4.8 ppm), while IR in KBr pellets sharpens the O–H stretch (3400 cm).
- Artifact Check : Ensure sample dryness; residual water in NMR samples can obscure peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
